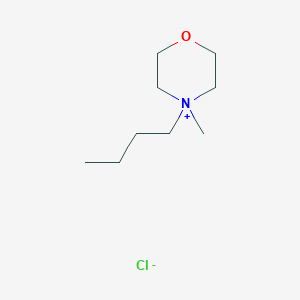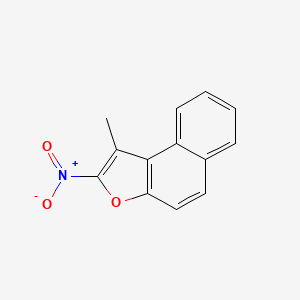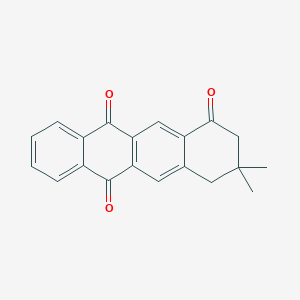
4-Butyl-4-methylmorpholin-4-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-4-methylmorpholin-4-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClNO It is a morpholinium salt, characterized by the presence of a morpholine ring substituted with butyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methylmorpholin-4-ium chloride typically involves the quaternization of 4-butylmorpholine with methyl chloride. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
化学反应分析
Types of Reactions
4-Butyl-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Substitution Reactions: Yield products such as 4-butyl-4-methylmorpholin-4-ium hydroxide or alkoxides.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives of the morpholinium salt.
科学研究应用
4-Butyl-4-methylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as a biological buffer and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism by which 4-Butyl-4-methylmorpholin-4-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through ionic interactions and hydrogen bonding. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent .
相似化合物的比较
Similar Compounds
4-Methylmorpholin-4-ium chloride: Lacks the butyl group, resulting in different chemical properties and applications.
4-Butylmorpholin-4-ium chloride:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: A triazine derivative with distinct applications in amide synthesis.
Uniqueness
4-Butyl-4-methylmorpholin-4-ium chloride is unique due to the presence of both butyl and methyl groups on the morpholine ring. This dual substitution enhances its solubility and reactivity, making it a versatile compound in various chemical and industrial applications .
属性
CAS 编号 |
88126-73-2 |
|---|---|
分子式 |
C9H20ClNO |
分子量 |
193.71 g/mol |
IUPAC 名称 |
4-butyl-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ANWIRIPNFAMFHN-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1(CCOCC1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)

![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)


![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)

![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)

![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
